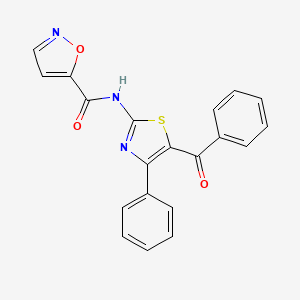

N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-17(14-9-5-2-6-10-14)18-16(13-7-3-1-4-8-13)22-20(27-18)23-19(25)15-11-12-21-26-15/h1-12H,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKPZIIQFUHGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazole and isoxazole rings. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions . Metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and isoxazole rings undergo nucleophilic substitutions, particularly at electron-deficient positions.

Key Findings:

-

Thiazole ring substitution : The 2-amino group on the thiazole ring reacts with electrophiles such as acyl chlorides or alkyl halides. For example, benzoylation at this position enhances lipophilicity and bioactivity .

-

Isoxazole ring reactivity : The isoxazole’s 5-carboxamide group participates in coupling reactions. Substitutions here are critical for modulating antitubercular activity, as seen in analogs like N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (MIC: 0.06–0.25 µg/mL against Mycobacterium tuberculosis) .

Hydrolysis and Degradation

The carboxamide linker and ester groups are susceptible to hydrolysis under acidic or basic conditions.

Conditions and Products:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux | Isoxazole-5-carboxylic acid + 5-benzoyl-4-phenylthiazol-2-amine |

| Basic hydrolysis | NaOH (1M), 80°C | Same as above, with sodium carboxylate intermediate |

This lability necessitates careful storage in anhydrous environments to prevent decomposition .

Cyclization and Ring-Opening Reactions

The thiazole and isoxazole rings can undergo further cyclization or ring-opening under specific conditions:

-

Microwave-assisted cyclization : Enhances efficiency in forming thiazole derivatives, as demonstrated in the synthesis of related compounds like 2-amino-4-arylthiazole-5-carboxylates .

-

Ring-opening : Exposure to strong oxidizing agents (e.g., KMnO₄) cleaves the isoxazole ring, yielding dicarbonyl intermediates.

Oxidation and Reduction

Functional groups within the structure exhibit redox activity:

Oxidation:

-

Benzoyl group : Resistant to mild oxidants but forms benzoic acid derivatives under harsh conditions (e.g., CrO₃/H₂SO₄).

-

Thiazole sulfur : Oxidized to sulfoxide or sulfone derivatives, altering electronic properties .

Reduction:

-

Nitro groups : If present as substituents, reduce to amines using H₂/Pd-C, enhancing hydrogen-bonding capacity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalytic System | Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Introduces aryl/heteroaryl groups at the thiazole’s 4-position |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Animates the isoxazole ring for enhanced target affinity |

These methods are pivotal in creating analogs with improved pharmacokinetic profiles .

Biological Activity Modulation via Structural Modifications

Research highlights the impact of substituents on bioactivity:

Synthetic Routes

Industrial-scale synthesis employs:

Scientific Research Applications

Chemistry

In the field of chemistry, N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it an essential intermediate in organic synthesis.

Biology and Medicine

The compound exhibits promising biological activities , particularly:

- Antimicrobial Activity : Research indicates that it inhibits the growth of various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) against different pathogens have shown significant efficacy.

- Anticancer Properties : this compound has demonstrated notable anticancer activity against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The following table summarizes its effectiveness:

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF7 | 4.52 | 4.56 |

The mechanisms underlying its anticancer activity involve modulation of signaling pathways associated with apoptosis and cell cycle regulation, indicating potential for therapeutic development.

Industrial Applications

In industry, this compound can be utilized in the development of new pharmaceuticals , agrochemicals , and materials science applications due to its diverse chemical reactivity and biological activity.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Studies : A study evaluated the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing significant effects with MIC values comparable to standard antibiotics .

- Anticancer Research : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, with IC50 values indicating competitive efficacy against established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Isoxazole Derivatives: Compounds with similar isoxazole rings, such as isoxazole-4-carbaldehyde.

Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-4-carboxamide.

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide is unique due to its combination of both thiazole and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows it to interact with a broader range of molecular targets compared to compounds with only one type of ring .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of isoxazole and thiazole rings, which contribute to its distinct chemical and biological properties. The molecular formula is with a molecular weight of 403.39 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C20H13N3O3S |

| Molecular Weight | 403.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1013785-57-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under specific reaction conditions, often utilizing catalysts such as Cu(I) or Ru(II) for cycloaddition reactions. The process emphasizes optimizing yield and purity, aligning with green chemistry principles to minimize environmental impact.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial for cell proliferation, suggesting its potential as an anticancer agent. For example, studies indicate that it may affect pathways involved in tumor growth and metastasis by modulating enzyme activity related to cell cycle regulation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant pathogens. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibiotic .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In various cancer cell lines, it has shown promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies involving non-small cell lung cancer (NSCLC) cells demonstrated that the compound sensitizes these cells to chemotherapy agents by inhibiting matrix metalloproteinase (MMP) activity, which is crucial for cancer metastasis .

Case Studies

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Bacillus cereus and Listeria monocytogenes, where it exhibited stronger inhibition compared to standard antibiotics like Oxytetracycline .

- Cancer Cell Line Studies : In NSCLC models, this compound was found to enhance the efficacy of platinum-based chemotherapy by modulating calcium channels and exhibiting antioxidant properties .

Q & A

Q. Key Steps :

- Activation of the carboxylic acid group (e.g., using SOCl₂ to form acyl chlorides).

- Amide bond formation under anhydrous conditions with catalytic bases (e.g., pyridine).

- Purification via silica gel chromatography or recrystallization.

How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Advanced Synthesis Optimization

Yields depend on solvent choice, temperature, and catalyst use. For example:

- Solvent Effects : Aqueous ethanol or THF may enhance solubility of intermediates, while DMF improves reaction homogeneity .

- Catalyst-Free Approaches : Evidence suggests that catalyst-free conditions in ethanol at 60–80°C can achieve 70–85% yields for structurally similar thiazole-isoxazole hybrids, minimizing side reactions .

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of acid-sensitive intermediates.

Q. Data Contradictions :

- Yields vary widely (24–84%) depending on substituent electronic effects and steric hindrance . For example, electron-withdrawing groups on the benzoyl moiety may slow amidation.

What analytical techniques are essential for characterizing this compound?

Q. Basic Structural Analysis

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm amide bond formation (C=O at ~170 ppm) .

- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) .

What challenges arise in crystallographic analysis of this compound?

Q. Advanced Crystallography

- Crystal Packing : Intermolecular hydrogen bonds (e.g., N-H···N/O) and π-π stacking between aromatic rings stabilize the lattice but complicate crystal growth. Slow evaporation from methanol/CHCl₃ mixtures is recommended .

- Disorder : Flexible substituents (e.g., benzoyl groups) may cause positional disorder, requiring low-temperature (100 K) data collection for resolution .

What biological activities have been reported for this compound?

Q. Basic Biological Evaluation

- Antifungal Activity : Derivatives exhibit IC₅₀ values of 10–50 µM against Candida albicans via inhibition of fungal PFOR enzymes .

- Antimicrobial Screening : Disk diffusion assays show zone diameters of 12–18 mm against Gram-positive bacteria (e.g., S. aureus) .

What is the proposed mechanism of action for its fungicidal activity?

Advanced Mechanistic Studies

The compound likely inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. Structural analogs form hydrogen bonds with the enzyme’s active site (e.g., N-H···N interactions with histidine residues), disrupting electron transfer . Molecular docking studies suggest binding affinities (ΔG = -8.2 to -9.5 kcal/mol) correlate with substituent hydrophobicity .

How should researchers address contradictions in reported biological activity data?

Data Contradiction Analysis

Discrepancies in MIC values or enzyme inhibition may arise from:

- Assay Variability : Differences in fungal strains or culture conditions (e.g., pH, oxygen levels).

- Solubility Issues : Poor aqueous solubility may underestimate activity; use DMSO carriers (<1% v/v) .

- Metabolic Stability : Hepatic microsome assays can identify rapid degradation in certain derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.